1-Undecanaminium, N,N-dimethyl-N-[3-(triethoxysilyl)propyl]-, bromide
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Overview
Description
1-Undecanaminium, N,N-dimethyl-N-[3-(triethoxysilyl)propyl]-, bromide is a quaternary ammonium compound with a unique structure that combines an alkyl chain, a quaternary ammonium group, and a triethoxysilyl group. This compound is known for its surfactant properties and its ability to form stable films on various surfaces. It is used in a variety of applications, including as a surface modifier, antimicrobial agent, and in the synthesis of advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Undecanaminium, N,N-dimethyl-N-[3-(triethoxysilyl)propyl]-, bromide typically involves the quaternization of N,N-dimethylundecylamine with 3-(triethoxysilyl)propyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
1-Undecanaminium, N,N-dimethyl-N-[3-(triethoxysilyl)propyl]-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Hydrolysis: The triethoxysilyl group can undergo hydrolysis in the presence of water or moisture, leading to the formation of silanol groups.
Common Reagents and Conditions
Nucleophiles: Chloride, iodide, hydroxide
Hydrolysis Agents: Water, moisture
Condensation Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Major Products Formed
Substitution Products: Quaternary ammonium salts with different counterions
Hydrolysis Products: Silanol-containing compounds
Condensation Products: Siloxane networks and films
Scientific Research Applications
1-Undecanaminium, N,N-dimethyl-N-[3-(triethoxysilyl)propyl]-, bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a surface modifier to enhance the properties of materials such as silica, glass, and metals.
Biology: Employed as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in antimicrobial coatings for medical devices.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1-Undecanaminium, N,N-dimethyl-N-[3-(triethoxysilyl)propyl]-, bromide involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. The triethoxysilyl group allows the compound to form stable films on surfaces, providing long-lasting antimicrobial protection .
Comparison with Similar Compounds
Similar Compounds
- 1-Dodecanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride
- 1-Octadecanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride
Uniqueness
1-Undecanaminium, N,N-dimethyl-N-[3-(triethoxysilyl)propyl]-, bromide is unique due to its specific combination of an alkyl chain, a quaternary ammonium group, and a triethoxysilyl group. This combination imparts both surfactant and film-forming properties, making it highly versatile for various applications. The presence of the triethoxysilyl group allows for strong adhesion to surfaces and the formation of stable siloxane networks, which is not commonly found in other similar compounds .
Properties
CAS No. |
188904-87-2 |
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Molecular Formula |
C22H50BrNO3Si |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
dimethyl-(3-triethoxysilylpropyl)-undecylazanium;bromide |
InChI |
InChI=1S/C22H50NO3Si.BrH/c1-7-11-12-13-14-15-16-17-18-20-23(5,6)21-19-22-27(24-8-2,25-9-3)26-10-4;/h7-22H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
ANIBYSQKCHYIRV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCC[N+](C)(C)CCC[Si](OCC)(OCC)OCC.[Br-] |
Origin of Product |
United States |
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